4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol
Overview
Description
4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Health Benefits of Phytosterols
Research has indicated that 4,4-dimethyl phytosterols, which share a structural resemblance with 4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol, exhibit numerous beneficial effects on disease prevention. These compounds are particularly involved in the endogenous cannabinoid system (ECS), highlighting their potential in treating various diseases. Future research is encouraged to further explore their relationship with the ECS and to elucidate their mechanisms of action towards clinical trials (Zhang et al., 2019).
Sulphhydryl Crosslinking in Apoptosis
Sulphhydryl groups, which are a key feature of this compound, play a significant role in the process of apoptosis. The staining techniques using fluorescent thiol reagents have demonstrated that sulphhydryl crosslinking occurs in colloid bodies and sunburn cells and also participates in amyloid formation. This suggests the importance of sulphhydryl chemistry in understanding the mechanisms of cutaneous apoptotic bodies (Danno & Horio, 1982).
Synthesis and Applications of 1,4-Dihydropyridines
1,4-Dihydropyridines, structurally related to the queried compound, are significant in synthetic organic chemistry due to their presence in biological applications. The Hantzsch Condensation reaction is primarily used for their synthesis, and these compounds are noted for their anticancer, antioxidant, and antimicrobial properties among others. This highlights the chemical versatility and potential therapeutic applications of structures akin to this compound (Sohal, 2021).
Thiolated Polymeric Hydrogels for Tissue Engineering
The synthesis and application of thiolated polymers, related to the thiol functionality present in the compound of interest, have been explored for tissue engineering applications. These materials have shown biocompatibility and support for cell proliferation and differentiation, indicating the potential for creating scaffolds that mimic cellular environments for tissue regeneration (Gajendiran et al., 2018).
Disulphide-Thiol Chemistry in Macromolecular Design
Disulphide and thiol chemistry, pivotal in the functionality of this compound, is extensively utilized in creating contemporary macromolecular designs for specialized drug delivery systems. This review illustrates the versatility of thiol-based chemistries in the synthesis and functionalization of polymers for therapeutic and drug delivery applications, showcasing the broad applicability of such compounds in pharmaceutical sciences (Kgesa et al., 2015).
Properties
IUPAC Name |
6,6-dimethyl-3-(4-methylphenyl)-1H-pyrimidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10-4-6-11(7-5-10)15-9-8-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCPFEKTOZGNFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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